molecular formula C18H21FN4O3 B5893607 methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate

methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate

Cat. No.: B5893607
M. Wt: 360.4 g/mol
InChI Key: WZDXYTZCKGRVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate typically involves multiple steps, starting with the preparation of the pyrazole ring and the fluorophenyl group. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an α,β-unsaturated carbonyl compound. The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

The piperazine derivative is then synthesized through a series of reactions, including alkylation and acylation. The final step involves the esterification of the piperazine derivative with methyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other substituents using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorophenylacetate: A simpler compound with a similar fluorophenyl group.

    Pyrazole derivatives: Compounds containing the pyrazole ring, which are known for their diverse biological activities.

    Piperazine derivatives: Compounds with a piperazine core, commonly used in pharmaceuticals.

Uniqueness

Methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-12-18(25)23(11-16(24)26-2)8-7-22(12)10-14-9-20-21-17(14)13-3-5-15(19)6-4-13/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDXYTZCKGRVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1CC2=C(NN=C2)C3=CC=C(C=C3)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.